molecular formula C18H11F2N5O2 B2762220 3,4-difluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899996-33-9

3,4-difluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Cat. No. B2762220
CAS RN: 899996-33-9
M. Wt: 367.316
InChI Key: NOVBVRASFGLBDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The molecule “3,4-difluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide” is a complex organic compound. It contains a pyrazolo[3,4-d]pyrimidin-5(4H)-yl group, which is a type of heterocyclic compound . The molecule also contains a benzamide group, which is a common motif in pharmaceutical drugs .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are typically synthesized through heterocyclization of substituted aminopyrazoles . The derivatives are often obtained by heterocyclization of 1-substituted 5-aminopyrazoles with ethyl 4,4-difluoro-3-oxo-4-phenylsulfanylbutanoate .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolo[3,4-d]pyrimidin-5(4H)-yl ring system, a benzamide group, and two fluorine atoms attached to the benzene ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely involve the pyrazolo[3,4-d]pyrimidin-5(4H)-yl and benzamide groups. These groups are often reactive and can undergo a variety of chemical transformations .

Scientific Research Applications

Synthesis and Biological Evaluation

A novel series of pyrazolopyrimidine derivatives, closely related to the compound , were synthesized to explore their potential as anticancer and anti-5-lipoxygenase agents. These compounds, including various pyrazolo[3,4-d]pyrimidin-4(5H)-ones, were developed through condensation reactions and other chemical processes, demonstrating significant cytotoxic activities against cancer cell lines and inhibitory effects on 5-lipoxygenase, an enzyme involved in inflammatory processes (Rahmouni et al., 2016).

Antiviral Activities

Another study introduced benzamide-based 5-aminopyrazoles and their derivatives as potent anti-influenza A virus agents. These compounds showed significant antiviral activities against the H5N1 subtype, suggesting their potential application in combating avian influenza (Hebishy et al., 2020).

Microwave-assisted Synthesis

Microwave irradiation was employed to synthesize fused heterocycles incorporating a trifluoromethyl moiety, yielding pyrazolo[1,5-a]pyrimidine among other derivatives. This method highlights a rapid and efficient approach to producing structurally complex molecules with potential biological activities (Shaaban, 2008).

COX-2 Selective Inhibitors

Pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated as COX-2 selective inhibitors, showcasing their potential as anti-inflammatory agents. This research underscores the therapeutic applications of these compounds in treating inflammation-related disorders (Raffa et al., 2009).

Supramolecular Chemistry

The compound and its derivatives were also explored for their role in forming supramolecular structures through hydrogen bonding and other weak intermolecular interactions. These findings contribute to the understanding of molecular self-assembly processes, with implications for materials science and nanotechnology (Wang et al., 2014).

Antimicrobial and Antiproliferative Activities

Further research into pyrazolo[3,4-d]pyrimidine derivatives revealed their antimicrobial and antiproliferative activities. These compounds were effective against various pathogens and cancer cell lines, suggesting their potential as dual-function therapeutic agents (Fahim et al., 2021).

properties

IUPAC Name

3,4-difluoro-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F2N5O2/c19-14-7-6-11(8-15(14)20)17(26)23-24-10-21-16-13(18(24)27)9-22-25(16)12-4-2-1-3-5-12/h1-10H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVBVRASFGLBDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.